N-(2-PHENYLETHYL)-4-PROPANAMIDOBENZAMIDE

Description

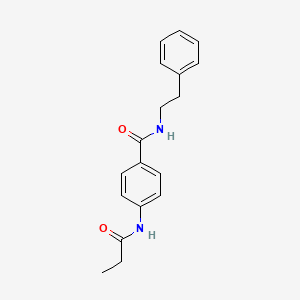

N-(2-Phenylethyl)-4-propanamidobenzamide is a benzamide derivative characterized by a propanamido group at the para position of the benzene ring and a 2-phenylethyl substituent on the amide nitrogen.

Properties

IUPAC Name |

N-(2-phenylethyl)-4-(propanoylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-2-17(21)20-16-10-8-15(9-11-16)18(22)19-13-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCPWIBEPKCGIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-PHENYLETHYL)-4-PROPANAMIDOBENZAMIDE typically involves the reaction of 4-aminobenzamide with 2-phenylethylamine and propionyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-PHENYLETHYL)-4-PROPANAMIDOBENZAMIDE can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted benzamides or phenylethyl derivatives.

Scientific Research Applications

N-(2-PHENYLETHYL)-4-PROPANAMIDOBENZAMIDE has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-PHENYLETHYL)-4-PROPANAMIDOBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Antioxidant Activity

Key Observations :

- Substituent Effects : Compounds with electron-donating groups (e.g., hydroxyl, methoxy) on the phenyl ring (A8, H10) exhibit higher antioxidant activity, likely due to enhanced radical scavenging .

- Thiourea vs. Amide Linkages: Thiourea derivatives (B3, B4) show comparable activity to benzamides, suggesting that sulfur-containing linkages may improve redox interactions.

- Role of 2-Phenylethyl Group : The 2-phenylethyl moiety in B3 and B4 contributes to lipophilicity, possibly facilitating membrane penetration. This substituent in the target compound may similarly enhance bioavailability .

Comparison with Piperidinyl Propanamide Derivatives

describes N-[(4-methoxymethyl)-4-piperidinyl]-N-phenylpropanamide, a propanamide derivative with a piperidine core. Structural and functional contrasts include:

Table 2: Pharmacophore Comparison

| Feature | This compound | N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide |

|---|---|---|

| Core Structure | Benzamide | Piperidine-propanamide |

| Substituents | 4-Propanamido, 2-phenylethyl | 4-Methoxymethyl, phenyl |

| Potential Bioactivity | Antioxidant (inferred) | Pharmaceutical intermediate (e.g., CNS modulation) |

Key Observations :

- Aromatic vs. Aliphatic Cores : The benzamide core of the target compound may favor π-π stacking interactions in biological targets, whereas the piperidine in ’s compound could enhance solubility and basicity .

- Functional Group Positioning : The para-propanamido group in the target compound may sterically hinder interactions compared to the methoxymethyl group in the piperidinyl derivative, altering target selectivity .

Comparison with Heterocyclic and Azo Derivatives

and describe benzamide derivatives with azo and heterocyclic substituents, such as 73287-49-7 (azo-linked propanamide) and 2015236-77-6 (stannyl benzamide). These highlight:

- The target compound’s simpler structure may lack such electronic complexity but could offer synthetic accessibility .

- Metal Coordination : Stannyl derivatives (e.g., 2015236-77-6) enable metal-binding, which is absent in the target compound. This limits its utility in metal-catalyzed reactions but reduces toxicity risks .

Q & A

Q. What are the recommended synthetic routes for N-(2-phenylethyl)-4-propanamidobenzamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process starting with benzamide derivatives and phenethylamine intermediates. Key steps include:

- Amide bond formation : Coupling 4-nitrobenzoyl chloride with 2-phenylethylamine under Schotten-Baumann conditions, followed by nitro-group reduction .

- Propionylation : Reaction with propionic anhydride in the presence of a base (e.g., triethylamine) to introduce the propanamide moiety . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry, temperature (40–60°C), and solvent polarity (e.g., DMF or THF) .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm aromatic protons (δ 7.2–7.8 ppm), phenethyl chain (δ 2.8–3.4 ppm), and propanamide carbonyl (δ 170–175 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 325.18) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O) and ~3300 cm (N-H stretch) .

Q. How should researchers handle stability challenges during storage?

Store the compound in airtight containers under inert gas (N or Ar) at −20°C to prevent hydrolysis of the amide bond. Avoid exposure to moisture or UV light .

Advanced Research Questions

Q. How does the phenethyl substituent influence the compound’s receptor-binding affinity compared to analogs?

The phenethyl group enhances lipophilicity, facilitating blood-brain barrier penetration. Comparative studies with piperidine or morpholine analogs (e.g., fentanyl derivatives) show reduced µ-opioid receptor affinity when the phenethyl chain is modified, as confirmed via radioligand displacement assays .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Dose-response validation : Reproduce assays (e.g., cAMP inhibition in HEK293 cells) under standardized conditions .

- Structural confirmation : Use X-ray crystallography or 2D-NMR (e.g., NOESY) to rule out stereochemical impurities .

- Batch variability analysis : Compare HPLC purity (>98%) and residual solvent profiles (e.g., DMSO) across studies .

Q. What in vitro models are suitable for evaluating its metabolic stability?

- Liver microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH to identify cytochrome P450-mediated metabolites (e.g., hydroxylation at the phenyl ring) .

- LC-MS/MS quantification : Monitor parent compound depletion over time to calculate intrinsic clearance .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Substitution at the benzamide ring : Introduce electron-withdrawing groups (e.g., -NO) to enhance metabolic stability .

- Phenethyl chain elongation : Replace the ethyl group with cyclopropylmethyl to modulate selectivity for δ- vs. κ-opioid receptors .

Methodological Considerations

Q. What computational tools predict the compound’s pharmacokinetic properties?

- Molecular docking (AutoDock Vina) : Model interactions with opioid receptors using crystal structures (PDB: 4KL4) .

- ADMET prediction (SwissADME) : Estimate logP (~3.5), blood-brain barrier permeability, and CYP3A4 inhibition risk .

Q. How to address discrepancies in cytotoxicity profiles between cell lines?

- Dose standardization : Use MTT assays across multiple cell lines (e.g., SH-SY5Y vs. HEK293) with controlled seeding density .

- Mechanistic studies : Perform ROS detection (DCFH-DA assay) and caspase-3 activation assays to differentiate apoptosis vs. necrosis .

Q. What techniques validate target engagement in vivo?

- PET imaging : Radiolabel the compound with C or F for µ-opioid receptor occupancy studies in rodent models .

- Microdialysis : Measure extracellular dopamine levels in the nucleus accumbens post-administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.